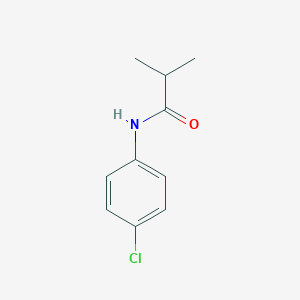
N-(4-chlorophenyl)-2-methylpropanamide
Overview
Description
N-(4-chlorophenyl)-2-methylpropanamide, also known as PCCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the well-known drug, Ibuprofen, and has been found to possess anti-inflammatory, analgesic, and antipyretic properties. In
Scientific Research Applications
Anti-Inflammatory Properties
A study by Torres et al. (1999) investigated the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide. This research is relevant as it demonstrates the potential anti-inflammatory properties of compounds structurally related to N-(4-chlorophenyl)-2-methylpropanamide.
Crystal Structure and Spectral Analysis
S. Demir et al. (2016) conducted a study on a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which involved crystal structure analysis and spectral investigations. This research, detailed in Journal of Molecular Structure, provides insights into the molecular structure and properties of compounds closely related to N-(4-chlorophenyl)-2-methylpropanamide.
Antimicrobial Activity
The synthesis and evaluation of certain N-(4-chlorophenyl)-containing compounds for antimicrobial activity were explored by Akbari et al. (2008). They found that some synthesized compounds exhibited significant inhibition of bacterial and fungal growth, highlighting the potential antimicrobial applications of compounds related to N-(4-chlorophenyl)-2-methylpropanamide.
Anticonvulsant Activity
A study by Scott et al. (1993) investigated the anticonvulsant activity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound structurally similar to N-(4-chlorophenyl)-2-methylpropanamide. The research found that this compound showed potent anticonvulsant activity, suggesting a possible application in treating seizures.
Anticonvulsant and Analgesic Activity
Gunia-Krzyżak et al. (2019) examined a series of N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols, including compounds with 4-chlorophenyl groups, for their anticonvulsant and analgesic activities. Their findings, published in Bioorganic & medicinal chemistry letters, indicate the potential therapeutic use of these compounds in neurological disorders.
Antitrypanosomal and Antileishmanial Activities
Research by Parveen et al. (2005) on quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, closely related to N-(4-chlorophenyl)-2-methylpropanamide, demonstrated strong antitrypanosomal and antileishmanial activities. This suggests potential applications in treating tropical diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHKLAKBDBGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280135 | |
| Record name | N-(4-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7160-05-6 | |
| Record name | NSC15663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
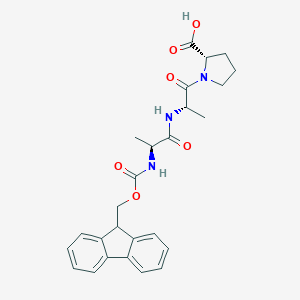
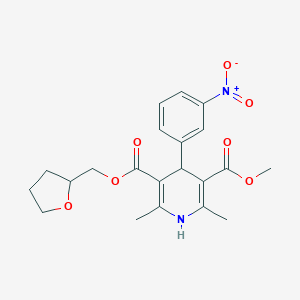
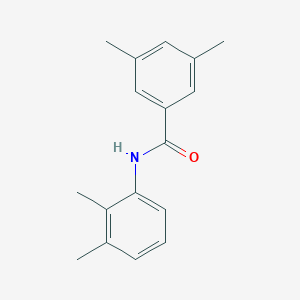

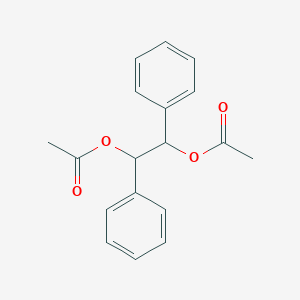

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
